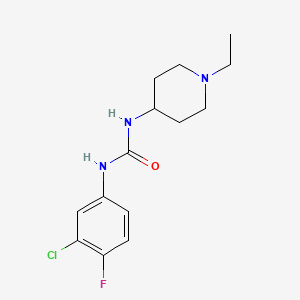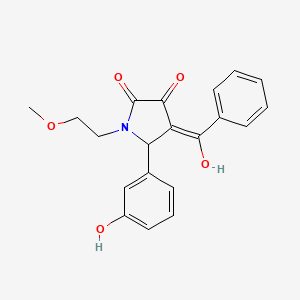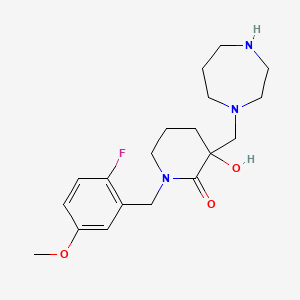![molecular formula C26H35N3O3 B5342970 3-[4-(adamantan-1-yl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B5342970.png)
3-[4-(adamantan-1-yl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(adamantan-1-yl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound with a molecular formula of C26H35N3O3 . This compound is characterized by the presence of an adamantane group, a piperazine ring, and a pyrrolidine-2,5-dione core, making it a unique structure in the field of medicinal chemistry.
Métodos De Preparación
The synthesis of 3-[4-(adamantan-1-yl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the adamantane-piperazine intermediate: This step involves the reaction of adamantane with piperazine under specific conditions to form the adamantan-1-yl-piperazine intermediate.
Coupling with ethoxyphenyl pyrrolidine-2,5-dione: The intermediate is then coupled with 4-ethoxyphenyl pyrrolidine-2,5-dione using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
Análisis De Reacciones Químicas
3-[4-(adamantan-1-yl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Mecanismo De Acción
The mechanism of action of 3-[4-(adamantan-1-yl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. The adamantane group is known for its ability to interact with lipid membranes, potentially affecting membrane fluidity and function. The piperazine ring can interact with various neurotransmitter receptors, influencing their activity and leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar compounds to 3-[4-(adamantan-1-yl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione include:
3-(adamantan-1-yl)-1-[(4-benzylpiperazin-1-yl)methyl]-4-[(E)-(2,6-difluorobenzylidene)amino]-1H-1,2,4-triazole-5(4H)-thione: This compound shares the adamantane and piperazine moieties but differs in its triazole core.
3-(4-Adamantan-1-yl-piperazin-1-yl)-1-phenyl-pyrrolidine-2,5-dione: This compound is structurally similar but lacks the ethoxyphenyl group, which may result in different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O3/c1-2-32-22-5-3-21(4-6-22)29-24(30)14-23(25(29)31)27-7-9-28(10-8-27)26-15-18-11-19(16-26)13-20(12-18)17-26/h3-6,18-20,23H,2,7-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZWNSIBMGCHLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-ethylpropanamide](/img/structure/B5342899.png)
![N~2~-(aminocarbonyl)-N~1~-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}glycinamide](/img/structure/B5342906.png)
![rel-(4aS,8aR)-6-(2,1,3-benzoxadiazol-5-ylmethyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5342908.png)
![4-{3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5342915.png)
![6-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-isobutyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5342917.png)
![3-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-1H-pyrazol-5-amine](/img/structure/B5342935.png)



![methyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate](/img/structure/B5342954.png)

methanone](/img/structure/B5342963.png)
![(E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE](/img/structure/B5342967.png)
